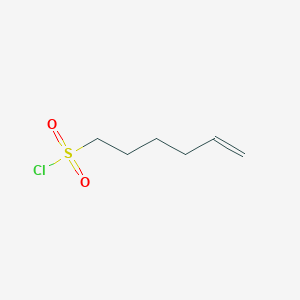

Hex-5-ene-1-sulfonyl chloride

Description

Significance of Alkenyl Sulfonyl Chlorides as Key Synthetic Intermediates

Alkenyl sulfonyl chlorides, such as Hex-5-ene-1-sulfonyl chloride, are important intermediates in organic synthesis due to the dual reactivity imparted by the alkene and the sulfonyl chloride functionalities. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles including amines, alcohols, and organometallic reagents to form sulfonamides, sulfonate esters, and sulfones, respectively. These functional groups are prevalent in a wide array of biologically active compounds and materials. magtech.com.cnsigmaaldrich.com

The presence of the alkenyl group provides a site for a multitude of reactions, including addition reactions, oxidations, and transition metal-catalyzed cross-coupling reactions. magtech.com.cn Crucially, the alkene can participate in intramolecular reactions with the sulfonyl group or its derivatives, providing a powerful strategy for the construction of cyclic compounds. This dual functionality allows for the rapid assembly of molecular complexity from a single, relatively simple starting material.

Historical Development and Evolution of Sulfonyl Chloride Chemistry Relevant to Olefinic Systems

The chemistry of sulfonyl chlorides dates back to the 19th century, with the development of methods for their synthesis, most notably the chlorosulfonation of aromatic and aliphatic compounds. wikipedia.org Initially, research focused on the reactions of simple alkyl and aryl sulfonyl chlorides. The exploration of sulfonyl chlorides containing olefinic moieties is a more recent development, driven by the desire to create more sophisticated molecular architectures.

A significant advancement in this area was the application of radical reactions to organic synthesis. The ability to generate sulfonyl radicals from sulfonyl chlorides opened up new avenues for the formation of carbon-sulfur and carbon-carbon bonds. rsc.org For olefinic sulfonyl chlorides like this compound, this led to the development of radical cyclization reactions, where the sulfonyl radical adds to the internal double bond to form cyclic sulfonated products. harvard.eduacs.org These reactions have proven to be a robust method for synthesizing five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.

Furthermore, the evolution of transition metal catalysis has provided new ways to utilize the alkene functionality in alkenyl sulfonyl chlorides. rsc.org Palladium- and copper-catalyzed reactions, for example, have enabled the coupling of the alkenyl group with various partners, further expanding the synthetic utility of these compounds.

Fundamental Structural Features and Reactivity Principles Governing this compound

The reactivity of this compound is a direct consequence of its molecular structure. The molecule consists of a six-carbon chain with a double bond between carbons 5 and 6, and a sulfonyl chloride group attached to carbon 1.

| Property | Value |

| Molecular Formula | C6H11ClO2S |

| Molecular Weight | 182.67 g/mol |

| CAS Number | 133216-86-1 |

| Predicted Boiling Point | 245.6 ± 19.0 °C |

| Predicted Density | 1.177 ± 0.06 g/cm³ |

Table 1: Physical and Chemical Properties of this compound. Data sourced from predicted values. uni.lu

The sulfonyl chloride group (-SO2Cl) is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the hexenyl carbon chain. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic. This renders the sulfonyl chloride susceptible to attack by a wide range of nucleophiles.

The terminal double bond (C=C) behaves as a typical alkene. It can undergo electrophilic addition, radical addition, and participate in pericyclic reactions. The spatial proximity of the double bond to the sulfonyl chloride group allows for the possibility of intramolecular reactions. For instance, under radical conditions, a sulfonyl radical generated at the sulfur center can add to the terminal double bond, leading to the formation of a five- or six-membered ring. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 6-endo-trig cyclization to form a six-membered ring being a favored pathway for hexenyl radicals. harvard.edu

The interplay between the two functional groups is a key aspect of the chemistry of this compound. The sulfonyl group can influence the reactivity of the alkene, and conversely, the alkene can direct the outcome of reactions at the sulfonyl chloride center, particularly in intramolecular scenarios. This synergistic reactivity is what makes this compound a valuable and versatile tool in the synthesis of complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLYZYMBSJZROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133216-86-1 | |

| Record name | hex-5-ene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hex 5 Ene 1 Sulfonyl Chloride

Established Synthetic Routes to Hex-5-ene-1-sulfonyl Chloride

The primary and most well-documented method for preparing this compound involves a two-step sequence. This process begins with the conversion of a suitable alkenyl halide, specifically 1-bromo-6-hexene, into its corresponding sulfonate salt. This intermediate is then subjected to chlorination to afford the final product, this compound.

The initial stage of the synthesis focuses on the nucleophilic substitution of the halide in an alkenyl halide with a sulfite (B76179) salt, a reaction known as the Strecker sulfite alkylation. This reaction effectively converts the carbon-halogen bond into a carbon-sulfur bond, forming the sodium salt of the sulfonic acid.

The direct sulfonation of 1-bromo-6-hexene is achieved by reacting it with a solution of sodium sulfite. orgsyn.org In a typical procedure analogous to the synthesis of sodium 2-bromoethanesulfonate (B1233127) from ethylene (B1197577) dibromide, 1-bromo-6-hexene is treated with an aqueous or aqueous-alcoholic solution of sodium sulfite. orgsyn.org The reaction mixture is heated to promote the nucleophilic displacement of the bromide ion by the sulfite ion, leading to the formation of sodium hex-5-ene-1-sulfonate. The presence of the terminal alkene in 1-bromo-6-hexene necessitates careful control of reaction conditions to prevent potential side reactions involving the double bond.

The optimization of reaction conditions is crucial for maximizing the yield and purity of sodium hex-5-ene-1-sulfonate. Key parameters that are typically adjusted include the reaction temperature, solvent system, and the stoichiometry of the reactants. Based on analogous preparations, a mixed solvent system of alcohol and water is often employed to ensure the solubility of both the organic halide and the inorganic sulfite salt. orgsyn.org An excess of the alkyl halide relative to the sodium sulfite is sometimes used to suppress the formation of dialkylated byproducts. orgsyn.org

Table 1: Illustrative Reaction Conditions for the Synthesis of Sodium Alkanesulfonates The following data is based on analogous preparations of sodium alkanesulfonates and serves as a general guideline.

| Parameter | Condition | Rationale |

| Reactants | 1-bromo-6-hexene, Sodium Sulfite | Primary starting materials for the Strecker sulfite alkylation. |

| Solvent | Ethanol/Water mixture | Enhances solubility of both organic and inorganic reactants. orgsyn.org |

| Temperature | Reflux | Provides the necessary activation energy for the substitution reaction. |

| Reaction Time | 2-4 hours | Generally sufficient for the completion of the reaction. orgsyn.org |

| Stoichiometry | Excess 1-bromo-6-hexene | Can minimize the formation of the disulfonic acid byproduct. orgsyn.org |

The second critical step in the synthesis is the conversion of the stable sodium hex-5-ene-1-sulfonate salt into the more reactive this compound. This transformation is typically achieved using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of sodium sulfonates. indianchemicalsociety.com In a reaction analogous to the synthesis of benzenesulfonyl chloride from sodium benzenesulfonate, the sodium hex-5-ene-1-sulfonate is treated with phosphorus oxychloride. wikipedia.org The reaction proceeds via the displacement of the sulfonate group with a chloride ion from POCl₃, forming the desired sulfonyl chloride along with phosphate (B84403) byproducts. The use of POCl₃ is favored due to its efficacy and the relative ease of separation of the product from the reaction mixture. In some instances, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed as a more potent chlorinating system. indianchemicalsociety.comresearchgate.net

The optimization of the chlorination step involves careful control of the reaction temperature and duration to ensure complete conversion while minimizing potential degradation of the product. For the chlorination of sodium sulfonates with phosphorus oxychloride, the reaction is often carried out at elevated temperatures. wikipedia.org The reaction progress can be monitored to determine the optimal duration, which is typically several hours.

Table 2: Illustrative Conditions for Chlorination of Sodium Sulfonates The following data is based on analogous preparations of sulfonyl chlorides and serves as a general guideline.

| Parameter | Condition | Rationale |

| Reactants | Sodium hex-5-ene-1-sulfonate, Phosphorus Oxychloride (POCl₃) | Reactant and chlorinating agent. wikipedia.org |

| Temperature | 70-180 °C | Elevated temperatures are typically required for the reaction to proceed. wikipedia.orgresearchgate.net |

| Reaction Time | 6-15 hours | Ensures complete conversion of the sulfonate salt. wikipedia.orgresearchgate.net |

| Work-up | Poured onto ice-water | Quenches the reaction and precipitates the sulfonyl chloride. wikipedia.org |

Green Chemistry Approaches and Microwave-Assisted Protocols in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl chlorides to mitigate the use of hazardous reagents and improve energy efficiency. Traditional methods often involve harsh chlorinating agents, but modern approaches offer safer and more environmentally benign alternatives.

One green approach involves the oxidative chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.org This method is advantageous as it starts from readily available alkyl halides or mesylates and thiourea, proceeding under mild conditions to produce a variety of sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net A key benefit of this process is the ability to recycle the succinimide (B58015) byproduct back into NCS, enhancing the sustainability of the synthesis. organic-chemistry.org Another eco-friendly method utilizes oxone and potassium chloride (KCl) in water for the oxyhalogenation of thiols and disulfides, avoiding hazardous organic solvents. rsc.org Furthermore, a metal-free synthesis has been developed that uses ammonium (B1175870) nitrate (B79036) and an aqueous solution of hydrochloric acid (HCl) with oxygen as the terminal oxidant, reducing solvent usage and simplifying purification. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The application of microwave irradiation has been shown to significantly enhance the conversion of various bromides to their corresponding sodium sulfonates, which are direct precursors to sulfonyl chlorides. nih.govnih.gov This technique has been demonstrated to improve yields for various sulfonyl chlorides from 19–23% with conventional methods to 60–65% with microwave assistance. nih.gov The rapid and efficient energy transfer in microwave synthesis often results in higher product purity and improved yields due to the complete conversion of starting materials. youtube.com Microwave-assisted protocols can be conducted using water as a green solvent, in high-boiling organic solvents, or even in the absence of a solvent, further contributing to the green credentials of the synthesis. youtube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenylalkyl Sulfonyl Chlorides

| Compound | Conventional Heating Yield | Microwave-Assisted Yield | Reaction Time (Conventional) | Reaction Time (Microwave) |

|---|---|---|---|---|

| Phenylalkyl sulfonyl chlorides (5c-5h) | 19–23% | 60–65% | Not specified | Not specified |

| Benzyloxy substituted phenylheptyl sulfonyl chlorides (5i-5k) | 38–40% | 50–52% | 24 hours | 15 minutes |

Data sourced from a study on microwave-assisted synthesis of sodium sulfonates as precursors to sulfonyl chlorides. nih.gov

Precursor Synthesis and Alkenyl Chain Functionalization

The successful synthesis of this compound is dependent on the efficient preparation of its key precursors. The functionalization of the alkenyl chain is a critical aspect of these preparatory routes.

Preparation of 5-Hexen-1-ol (B1630360) and Related Alkenyl Alcohols

5-Hexen-1-ol is a primary precursor for this compound. A common and efficient method for its synthesis involves starting from 6-bromo-1-hexene (B1265582). guidechem.comgoogle.com In this procedure, 6-bromo-1-hexene is reacted with potassium acetate (B1210297) in acetonitrile, using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. guidechem.comgoogle.com This reaction yields 5-hexenyl acetate, which is then hydrolyzed using a base like sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727) to produce 5-Hexen-1-ol. guidechem.com This method is noted for its simple conditions, short reaction time, and high yields, making it suitable for industrial-scale production. guidechem.comgoogle.com

Alternative synthetic routes to 5-hexen-1-ol include the reduction of methyl 5-hexenoate or 5-hexenoic acid, and the hydrogenation of 5-hexyne-1-ol. google.com Another documented preparation starts from 2-(chloromethyl)tetrahydropyran. chemicalbook.comguidechem.com

Table 2: Synthesis of 5-Hexen-1-ol from 6-Bromo-1-hexene

| Catalyst | Base for Hydrolysis | Yield | Purity |

|---|---|---|---|

| Tetrabutylammonium bromide | 15% Sodium hydroxide | 82.4% | 99.7% |

| Tetrabutylammonium chloride | 15% Potassium hydroxide | 78% | 99.8% |

Data sourced from a comparative study of synthetic methods. guidechem.com

Strategic Transformations of Hex-1-ene for Targeted Hexenyl Derivatives

Hex-1-ene serves as a versatile starting material for producing a variety of hexenyl derivatives through strategic functionalization. wikipedia.org A key transformation is the hydroboration-oxidation reaction, which converts 1-hexene (B165129) into 1-hexanol. wikipedia.orgchegg.com This two-step process is highly regioselective, following an anti-Markovnikov addition pattern, which means the hydroxyl group attaches to the terminal carbon. wikipedia.orgmasterorganicchemistry.com The reaction is also stereospecific, with the hydrogen and hydroxyl groups adding to the same side of the double bond (syn addition). wikipedia.orgmasterorganicchemistry.com

Another significant application of 1-hexene is in hydroformylation (oxo synthesis) to produce heptanal. wikipedia.orgresearchgate.net This aldehyde can then be converted to other functionalized derivatives. Furthermore, ethylene can be trimerized to produce 1-hexene using chromium-based catalysts, providing an on-purpose route to this important alpha-olefin. wikipedia.orgsinopec.com The reactivity of the double bond in 1-hexene allows for a range of other addition and functionalization reactions, making it a cornerstone for the synthesis of various C6 compounds.

Transformative Chemical Reactivity of Hex 5 Ene 1 Sulfonyl Chloride

Sulfonylation Reactions Mediated by Hex-5-ene-1-sulfonyl Chloride

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles. This reactivity is central to the formation of sulfonamides and sulfonate esters.

Nucleophilic Substitutions Leading to Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base leads to the formation of the corresponding N-substituted sulfonamides. chemrxiv.orgucl.ac.uk This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. chemrxiv.orgucl.ac.uk The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct.

The synthesis of N-(Hex-5-en-1-yl)benzenesulfonamide, for example, is achieved by reacting hex-5-en-1-ylamine with benzenesulfonyl chloride under basic conditions. To ensure the reaction goes to completion and to minimize side reactions, a slight excess of the sulfonyl chloride is often used. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC).

| Reactant 1 | Reactant 2 | Product | Base | Solvent |

| This compound | Primary/Secondary Amine | N-substituted Hex-5-ene-1-sulfonamide | Triethylamine/Pyridine | Dichloromethane |

| Benzenesulfonyl chloride | Hex-5-en-1-ylamine | N-(Hex-5-en-1-yl)benzenesulfonamide | Triethylamine | Dichloromethane/Dimethylformamide |

Formation of Sulfonate Esters and Related Sulfonyl Derivatives

In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form sulfonate esters. unifr.ch This reaction is typically carried out in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). unifr.ch The resulting sulfonate esters are themselves versatile intermediates in organic synthesis. researchgate.net

For instance, the reaction of this compound with 5-hexen-1-ol (B1630360) yields hex-5-en-1-yl hex-5-ene-1-sulfonate. unifr.ch This specific sulfonate ester, an α,ω-diene, can undergo further polymerization reactions. unifr.ch The synthesis involves dissolving the alcohol, DMAP, and triethylamine in a solvent like dichloromethane, cooling the mixture, and then adding the sulfonyl chloride dropwise. unifr.ch

Furthermore, the sulfonyl chloride can be converted into other sulfonyl derivatives. For example, reduction of sulfonyl chlorides with reagents like sodium sulfite (B76179) can yield the corresponding sodium sulfinate salts. nih.gov These sulfinates are valuable building blocks for creating a variety of organosulfur compounds. nih.gov Halogenation of these sulfinates can regenerate sulfonyl halides, including the more stable sulfonyl fluorides. acs.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Base | Solvent |

| This compound | 5-Hexen-1-ol | Hex-5-en-1-yl hex-5-ene-1-sulfonate | DMAP/Triethylamine | Dichloromethane |

| This compound | Sodium Sulfite | Sodium hex-5-ene-1-sulfinate | Sodium Bicarbonate | Water |

Reactions Involving the Terminal Alkene Moiety of this compound

The presence of a terminal alkene in the this compound molecule opens up another dimension of its reactivity, allowing for a range of addition and cyclization reactions.

Chemoselective Functionalization of the Olefinic Bond

The double bond of this compound and its derivatives can be selectively functionalized, leaving the sulfonyl group intact. This chemoselectivity allows for the introduction of various functional groups at the terminal position of the hexenyl chain.

One important reaction is hydrosulfonylation, where a sulfonyl radical adds across the double bond. This can be achieved using photocatalytic methods, which allow for the late-stage functionalization of sulfonamides under mild conditions. acs.org For example, N-sulfonylimines derived from sulfonamides can serve as precursors to sulfonyl radicals, which then react with alkenes. acs.org

Another functionalization is aziridination. The unsaturated sulfonamide, hex-5-ene-1-sulfonamide, can undergo intramolecular aziridination catalyzed by rhodium(II) acetate (B1210297) to yield 3-vinyl-1,2-thiazinane-1,1-dioxide. mdpi.com Additionally, iodo- and sulfonyl-containing tetrasubstituted alkenes can be synthesized through a three-component reaction of alkynes, iodine, and sodium sulfinates, demonstrating the versatility of the sulfonyl group in alkene functionalization. acs.org

| Reaction Type | Reactant(s) | Product | Catalyst/Reagents |

| Hydrosulfonylation | N-sulfonylimine (from sulfonamide), Alkene | Sulfone | Photocatalyst (e.g., 5CzBn) |

| Intramolecular Aziridination | Hex-5-ene-1-sulfonamide | 3-vinyl-1,2-thiazinane-1,1-dioxide | Rh₂(OAc)₄, PhI(OAc)₂ |

| Iodosulfonylation | Alkyne, Iodine, Sodium Sulfinate | Iodo- and sulfonyl-substituted alkene | None (Metal-free) |

Intramolecular Cyclization Reactions with the Sulfonyl Group

The dual functionality of this compound and its derivatives allows for intramolecular reactions between the alkene and the sulfonyl group (or its derivatives), leading to the formation of cyclic compounds. These cyclization reactions are powerful tools for the synthesis of heterocyclic systems.

Radical cyclizations are a prominent example. α-Sulfonyl-5-hexenyl radicals, which can be generated from suitable derivatives, undergo cyclization. researchgate.net Studies have shown that these radicals can cyclize to form both five-membered (5-exo) and six-membered (6-endo) rings, with the regioselectivity influenced by substituents. researchgate.net

Palladium-catalyzed oxidative cyclizations, often referred to as aza-Wacker cyclizations, have been demonstrated with related alkenyl sulfamate (B1201201) esters, leading to the formation of six-membered rings. nih.gov Furthermore, nickel-catalyzed cyclization/thiocarbonylation of alkene-tethered indoles with sulfonyl chlorides provides a pathway to thioester-substituted indolo[2,1-a]isoquinolines. researchgate.net

| Reaction Type | Reactant | Product | Key Features |

| Radical Cyclization | α-Sulfonyl-5-hexenyl radical | Cyclic sulfones | Forms 5-exo and/or 6-endo products |

| Aza-Wacker Cyclization | Alkenyl sulfamate ester | Alkenyl oxathiazinane | Palladium-catalyzed, forms 6-membered rings |

| Cyclization/Thiocarbonylation | Alkene-tethered indole, Sulfonyl chloride | Thioester-substituted indolo[2,1-a]isoquinoline | Nickel-catalyzed |

Mechanistic Elucidation of Hex 5 Ene 1 Sulfonyl Chloride Transformations

Detailed Reaction Mechanisms of Sulfonamide and Sulfonate Ester Formation

The formation of sulfonamides and sulfonate esters from hex-5-ene-1-sulfonyl chloride proceeds through well-established nucleophilic substitution pathways at the sulfur center. These reactions are fundamental to the synthetic utility of sulfonyl chlorides.

Similarly, the formation of sulfonate esters occurs when this compound reacts with an alcohol. pearson.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride ion and deprotonation of the oxygen by a base, yielding the stable sulfonate ester. youtube.comyoutube.com The stereochemistry at the carbon atom attached to the oxygen is retained during this process because the C-O bond of the alcohol is not broken. pearson.com

The general mechanisms are depicted below:

Sulfonamide Formation: Step 1: Nucleophilic attack of the amine on the sulfonyl chloride. Step 2: Elimination of the chloride ion. Step 3: Deprotonation to form the final sulfonamide product.

Sulfonate Ester Formation: Step 1: Nucleophilic attack of the alcohol on the sulfonyl chloride. Step 2: Elimination of the chloride ion. Step 3: Deprotonation to form the final sulfonate ester product.

Pathways for Sulfonyl Radical Generation from this compound

Beyond its role as an electrophile, this compound can serve as a precursor to the corresponding sulfonyl radical. This reactive intermediate opens up a different realm of chemical transformations, most notably radical cyclizations. The generation of this radical is typically achieved through single-electron transfer processes or light-induced activation.

Single-Electron Transfer (SET) Processes

Sulfonyl radicals can be generated from sulfonyl chlorides via single-electron transfer (SET) from a suitable donor. mdpi.com Photoredox catalysis is a powerful method to initiate such SET processes under mild conditions. acs.orgcam.ac.uk In a typical photoredox cycle, a photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*). This excited state is a more potent reductant and can donate a single electron to the sulfonyl chloride. The resulting sulfonyl chloride radical anion is unstable and rapidly fragments, cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. mdpi.comacs.org

The general steps are as follows:

Photoexcitation: PC + hν → PC*

Single-Electron Transfer: PC* + R-SO₂Cl → PC⁺• + [R-SO₂Cl]⁻•

Fragmentation: [R-SO₂Cl]⁻• → R-SO₂• + Cl⁻

This method provides a controlled way to generate sulfonyl radicals, which can then participate in subsequent reactions. cam.ac.uk

Light-Induced Activation and Photoactive Intermediate Formation

Direct photolysis or the use of photosensitizers can also lead to the formation of sulfonyl radicals from sulfonyl chlorides. acs.org Upon absorption of light, the sulfonyl chloride molecule can be promoted to an excited state. In this excited state, the S-Cl bond can undergo homolytic cleavage, directly yielding a sulfonyl radical and a chlorine radical.

Alternatively, a photocatalyst can facilitate the process through energy transfer. acs.org The photoexcited catalyst can transfer its energy to the sulfonyl chloride molecule, promoting it to a reactive triplet state that then undergoes bond cleavage. The formation of photoactive intermediates, such as exciplexes between the excited photocatalyst and the sulfonyl chloride, can also precede the electron or energy transfer event, influencing the efficiency of radical generation. unito.it

Mechanistic Studies of Intramolecular Cyclization Reactions

Once generated, the hex-5-ene-1-sulfonyl radical can undergo intramolecular cyclization by adding to the internal double bond. This process leads to the formation of five- or six-membered cyclic sulfones, and the regiochemical outcome is a subject of significant mechanistic interest.

Regiochemical Control in Alpha-Sulfonyl-5-hexenyl Radical Cyclizations (5-exo vs. 6-endo)

The intramolecular cyclization of the α-sulfonyl-5-hexenyl radical can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring and a primary radical, or a 6-endo-trig cyclization to yield a six-membered ring and a secondary radical.

Studies have shown that the regioselectivity of this cyclization is highly dependent on the substitution pattern of the hexenyl chain. researchgate.netnih.govacs.org For the unsubstituted α-sulfonyl-5-hexenyl radical, there is a measurable amount of both the 5-exo and 6-endo products, with the 5-exo pathway generally being favored. nih.govacs.org However, the introduction of a methyl group at the 5-position of the hexenyl radical dramatically shifts the selectivity towards the 6-endo product. nih.govacs.orgacs.orgfigshare.com This is attributed to steric hindrance in the 5-exo transition state and the increased stability of the resulting tertiary radical in the 6-endo pathway.

Below is a data table summarizing the regioselectivity of related radical cyclizations:

| Radical Precursor | Cyclization Mode | Product Ratio (5-exo : 6-endo) | Reference |

| α-Sulfenyl-5-hexenyl radical | 5-exo / 6-endo | 5.3 : 1 | acs.org |

| α-Sulfinyl-5-hexenyl radical | 5-exo / 6-endo | 95.5 : 4.5 | nih.govacs.org |

| α-Sulfonyl-5-hexenyl radical | 5-exo / 6-endo | 3.2 : 1 | acs.org |

| α-Sulfonyl-5-methyl-5-hexenyl radical | 5-exo / 6-endo | 2.5 : 97.5 | nih.govacs.org |

These findings highlight the delicate balance of steric and electronic factors that govern the regiochemical outcome of these radical cyclizations. acs.org

Role of Concerted vs. Stepwise Mechanisms in Cycloaddition

The intramolecular addition of the sulfonyl radical to the alkene can theoretically proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the new carbon-sulfur bond and the new carbon-carbon single bond would form simultaneously. However, for radical cyclizations, a stepwise mechanism is generally accepted. researchgate.netnih.gov

The reaction is believed to proceed in a stepwise fashion where the sulfonyl radical first adds to one of the carbons of the double bond, forming a cyclic radical intermediate. rsc.orgbeilstein-journals.org This intermediate then undergoes subsequent reactions, such as hydrogen atom abstraction or further radical processes, to yield the final stable product. The preference for the 5-exo or 6-endo pathway is determined by the relative activation energies of the two competing initial ring-closing steps. The irreversibility of the ring closure under many reaction conditions suggests that the initial cyclization is the rate-determining and product-determining step. nih.govacs.org Computational studies on similar radical cyclizations support a stepwise diradical mechanism over a concerted one. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex reaction pathways of molecules like this compound. These methods provide a molecular-level understanding of reaction mechanisms, transition states, and the energetics of key steps, which can be challenging to determine through experimental means alone. By employing sophisticated quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying the most favorable routes and the factors that govern product formation. This section delves into the application of these computational techniques to understand the transformations of this compound and related compounds.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactions of medium-sized organic molecules. DFT calculations are instrumental in locating and characterizing the geometry of transition states and intermediates along a reaction coordinate. For transformations involving this compound, such as intramolecular cyclization, DFT can provide critical insights.

While specific DFT studies on this compound are not extensively documented in the literature, a wealth of research on analogous systems, particularly the cyclization of 5-hexenyl radicals and the reactions of other sulfonyl chlorides, offers a strong basis for understanding its potential reactivity. For instance, DFT calculations have been widely used to study the transition states of radical cyclizations. In the case of a hypothetical radical cyclization of this compound, the initial step would likely involve the formation of a sulfonyl radical. This could then be followed by an intramolecular addition of the radical to the terminal double bond.

DFT calculations on similar 5-hexenyl radical systems have shown that the cyclization can proceed via two competing pathways: a 5-exo-trig cyclization to form a five-membered ring (a cyclopentylmethyl radical) or a 6-endo-trig cyclization to yield a six-membered ring (a cyclohexyl radical). The regioselectivity of this cyclization is a key aspect that can be elucidated by DFT. Calculations of the transition state energies for both pathways can predict which product is kinetically favored. Studies on α-sulfonyl-5-hexenyl radicals have revealed a delicate balance between these two pathways, which is influenced by steric and electronic factors. researchgate.netacs.org For example, the presence of substituents on the alkene can significantly alter the preference for one ring size over the other. researchgate.net

Furthermore, DFT is employed to investigate the mechanism of reactions between sulfonyl chlorides and alkenes under various conditions, such as photoredox catalysis. nih.govchemrxiv.org In these scenarios, DFT can model the single-electron transfer (SET) processes that lead to the formation of sulfonyl radicals and the subsequent addition to the alkene. nih.gov The calculated structures of the resulting radical intermediates and the transition states for their subsequent reactions provide a detailed mechanistic picture.

The table below summarizes representative data from DFT studies on related sulfonyl chloride reactions and radical cyclizations, illustrating the types of information that can be obtained.

| System Studied | Computational Method | Key Findings |

| Arenesulfonyl Chlorides | DFT (B3LYP) | Chloride-chloride exchange proceeds via a single SN2 transition state. mdpi.com |

| α-Sulfonyl-5-hexenyl Radicals | Not Specified | Cyclization of the 5-methyl-substituted radical shows high regioselectivity for 6-endo closure. acs.org |

| Alkenes with Sulfonyl Chlorides | Not Specified | Mechanistic studies suggest a free radical reaction pathway for chlorothiolation. acs.org |

| N-(Allenyl)sulfonylamides | DFT | A common nitrogen-centered radical intermediate is formed via multiple pathways in a photoinduced chloroamination cyclization. unito.it |

These examples underscore the power of DFT in dissecting complex reaction mechanisms involving sulfonyl chlorides and radical cyclizations, providing a strong framework for predicting the behavior of this compound.

Energetic Profiles and Kinetic Analysis of Key Steps

Building upon the geometric information from DFT calculations, the generation of energetic profiles provides a quantitative understanding of a reaction's feasibility and kinetics. An energetic profile, or reaction coordinate diagram, plots the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The heights of the energy barriers (activation energies) on this profile are directly related to the rates of the corresponding reaction steps.

For the potential intramolecular cyclization of a derivative of this compound, such as the corresponding α-sulfonyl radical, an energetic profile would map out the relative energies of the initial radical, the 5-exo and 6-endo transition states, and the resulting cyclized radical products. Computational studies on related systems have provided valuable insights into these energetics. For example, in the cyclization of α-sulfinyl-5-hexenyl radicals, the 5-exo transition state was found to be significantly lower in energy than the 6-endo transition state, leading to high regioselectivity for the five-membered ring product. researchgate.net In contrast, for the analogous α-sulfonyl radical, the energy difference between the two transition states is often smaller, sometimes favoring the six-membered ring, especially with substitution on the alkene. researchgate.netacs.org

Kinetic analysis derived from these energetic profiles allows for the prediction of reaction rates and product distributions. The rate constant for a given elementary step can be estimated using transition state theory, which incorporates the calculated activation energy. For competing pathways, the ratio of the rate constants, and thus the product ratio, can be predicted.

The following table presents hypothetical energetic data for the radical cyclization of a Hex-5-ene-1-sulfonyl-derived radical, based on trends observed in the literature for similar systems. This data illustrates how computational chemistry can quantify the kinetic preferences of such reactions.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Relative Rate (at 298 K) |

| 5-exo-trig Cyclization | 7.5 | 1 |

| 6-endo-trig Cyclization | 8.5 | ~0.18 |

This hypothetical data suggests that the 5-exo cyclization would be the kinetically favored pathway, leading to the formation of the five-membered ring as the major product.

Furthermore, computational studies on the reactions of sulfonyl chlorides with alkenes have elucidated the energetic landscape of various possible mechanistic pathways, including radical and ionic mechanisms. magtech.com.cn For instance, in photoredox-catalyzed reactions, calculations can determine the favorability of single-electron transfer from the excited photocatalyst to the sulfonyl chloride and the subsequent steps in the catalytic cycle. nih.govchemrxiv.org These analyses are crucial for optimizing reaction conditions and understanding the role of each component in the reaction mixture.

Catalytic Applications of Hex 5 Ene 1 Sulfonyl Chloride in Organic Synthesis

Transition Metal-Catalyzed Transformations

Transition metals, by virtue of their diverse electronic properties and ability to coordinate with organic molecules, are pivotal in activating Hex-5-ene-1-sulfonyl chloride for subsequent reactions. Palladium, rhodium, and ruthenium complexes have been prominently featured in these transformations.

Palladium-Catalyzed C-S Bond Forming Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-sulfur (C-S) bonds. rsc.org These reactions are attractive for their ability to construct unsymmetrical aryl sulfides and functionalized sulfones under mild conditions with high regioselectivity. rsc.org In the context of this compound, palladium catalysts facilitate the intramolecular aminosulfonylation of its derivatives to produce chiral sultams. nih.gov This transformation highlights the utility of palladium in forging C-S bonds, a critical step in the synthesis of various sulfur-containing heterocyclic compounds. rsc.orgrsc.org While palladium is known to catalyze the desulfonylation of arylsulfonyl chlorides, specific ligands can promote C-S bond formation, enabling the installation of a sulfonyl chloride group. nih.gov

A general scheme for palladium-catalyzed aminosulfonylation is depicted below, showcasing the formation of a cyclic sulfonamide. The process involves the combination of an aryl iodide, a sulfonyl unit delivered as an aminosulfonamide, and an electrophilic coupling partner to yield sulfone products. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Ref. |

| Aryl Iodide | Aminosulfonamide | Palladium Catalyst | Sulfone | Good to Excellent | rsc.org |

| Sulfamate (B1201201) Ester | PhI(OAc)2 | [Ru(F20-TPP)(CO)] | Cyclic Sulfamidate | 52% | acs.org |

This table illustrates representative examples of transition metal-catalyzed C-S bond formation reactions.

Rhodium(I)-Catalyzed Cyclizative Addition Reactions with Unsaturated Systems

Rhodium(I) complexes have emerged as effective catalysts for the cyclizative addition of 1,6-enynes and sulfonyl chlorides. researchgate.netnih.gov This process is initiated by the oxidative addition of the sulfonyl chloride to the Rh(I) center, generating a rhodium(III) species that acts as a π-acid. researchgate.netnih.gov This π-acidic catalyst then activates the alkyne moiety of the 1,6-enyne, triggering a cyclization cascade. Specifically, the reaction proceeds via a 6-endo-dig carbophilic activation, leading to the formation of cyclic compounds. researchgate.netnih.gov This methodology has been successfully applied to 1,6-diene analogues as well. nih.gov The development of such domino reactions, where multiple bond-forming events occur in a single operation, represents a significant advancement in synthetic efficiency. scholaris.ca

| Substrate | Reagent | Catalyst System | Product Type | Key Feature | Ref. |

| 1,6-Enyne | Sulfonyl Chloride | [Rh(cod)Cl/dppf] | Cyclized Addition Product | 6-endo-dig cyclization | nih.gov |

| 1,6-Diene | Sulfonyl Chloride | [Rh(cod)Cl/dppf] | Cyclized Addition Product | Applicable to diene analogues | nih.gov |

| Diazabicyclic Alkenes | Boronic Acids | Rhodium-phosphine complex | Substituted Cyclopentenes/Cyclopentanes | Chemo- and enantioselective | scholaris.ca |

This table summarizes the key aspects of Rhodium(I)-catalyzed cyclizative addition reactions.

Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Catalysis in Polymerization

Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands are renowned for their exceptional performance in olefin metathesis reactions. acs.orge-bookshelf.de These catalysts exhibit high stability and functional group tolerance, making them suitable for the polymerization of various monomers. nih.gov While much of the focus has been on ring-opening metathesis polymerization (ROMP), Ru-NHC catalysts have also been employed in other polymerization reactions. acs.orgresearchgate.net The strong σ-donor properties of NHC ligands contribute to the formation of robust ruthenium catalysts, enabling the development of more efficient synthetic procedures. snnu.edu.cn For instance, polymer-supported Ru-NHC complexes have been synthesized and utilized in transfer hydrogenation reactions, demonstrating higher catalytic activity compared to their homogeneous counterparts due to the high dispersion of active sites. researchgate.net

The development of second-generation Ru-NHC catalysts, such as the Grubbs II catalyst, has significantly expanded the scope of olefin metathesis, allowing for the formation of tri- and even tetra-substituted double bonds. e-bookshelf.de These catalysts have found applications in the synthesis of complex molecules and materials. nih.govmdpi.com

| Catalyst Type | Reaction Type | Substrate Example | Key Advantage | Ref. |

| Grubbs II Catalyst | Olefin Metathesis | Diallyldiethylmalonate | High stability and reactivity | acs.org |

| Polymer-supported Ru-NHC | Transfer Hydrogenation | Ketones | High dispersion of active sites | researchgate.net |

| Hoveyda-type Ru-NHC | Ring-Closing Metathesis | Diene substrates | High catalytic activity | mdpi.com |

This table highlights the applications of Ru-NHC catalysts in polymerization and related transformations.

Organocatalytic Systems Utilizing this compound

In addition to transition metal catalysis, organocatalysis has gained prominence as a powerful tool in organic synthesis. These systems rely on small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts.

Diarylmethylium Salts as Photoorganocatalysts for Hydrosulfonylation

Visible-light photoredox catalysis has enabled the development of novel methods for hydrosulfonylation of alkenes with sulfonyl chlorides. ox.ac.uknih.gov In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating a sulfonyl radical from the sulfonyl chloride. organic-chemistry.orgnih.gov This radical then adds to the alkene double bond. Tris(trimethylsilyl)silane has been identified as an effective hydrogen atom donor in these reactions, facilitating the formation of the final hydrosulfonylated product. ox.ac.uknih.govresearchgate.net This method is operationally simple, scalable, and tolerates a wide range of functional groups. ox.ac.uknih.gov For alkenes with alkyl substituents, a polarity-reversal catalysis approach has been successfully implemented. ox.ac.uknih.gov

| Alkene Type | Reagent | Catalyst System | Key Feature | Ref. |

| Electron-deficient Alkenes | Sulfonyl Chlorides | fac-[Ir(ppy)3]/Visible Light | Radical hydrosulfonylation | ox.ac.uknih.gov |

| Unactivated Alkenes | Sodium Sulfinates | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6/Visible Light | Anti-Markovnikov addition | organic-chemistry.org |

This table summarizes photoorganocatalytic hydrosulfonylation reactions.

Chiral N-Heterocyclic Carbene (NHC) Catalysis in Asymmetric Sulfonylation

Chiral N-heterocyclic carbenes have emerged as privileged ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of transformations. snnu.edu.cnrsc.orgrsc.org The modular nature of NHCs allows for the straightforward synthesis of a wide array of chiral structures. snnu.edu.cn In the realm of sulfonylation, chiral NHCs can be employed in conjunction with transition metals or in organocatalytic systems to achieve asymmetric C-S bond formation. snnu.edu.cnresearchgate.net While the use of chiral NHCs in metal-catalyzed asymmetric C-H functionalization is still developing, it holds significant promise for the construction of chiral molecules from readily available starting materials. snnu.edu.cn The combination of photoredox catalysis with chiral hydrogen-bonding catalysts, such as squaramides, has enabled the enantioselective sulfonylation of α,β-unsaturated compounds. researchgate.net

| Catalytic System | Reaction Type | Substrate Type | Outcome | Ref. |

| Chiral NHC-Metal Complex | Asymmetric C-H Functionalization | Various | Enantioenriched products | snnu.edu.cnrsc.org |

| Photoredox/Chiral Hydrogen-Bonding Co-catalysis | Asymmetric Sulfonylation | α,β-Unsaturated Carbonyls | Enantioenriched β-chiral sulfones | researchgate.net |

| Chiral NHC-Copper Complex | Asymmetric Conjugate Addition | Enones | Chiral sulfones | exaly.com |

This table provides an overview of chiral NHC applications in asymmetric sulfonylation.

Photoredox Catalysis and Light-Mediated Processes

The application of photoredox catalysis has opened new avenues in organic synthesis, enabling the activation of organic substrates under mild conditions using visible light as a sustainable energy source. beilstein-journals.org In this context, this compound has emerged as a versatile precursor for the generation of sulfonyl radicals, which can participate in a variety of synthetic transformations. This section details its application in visible light-promoted hydrosulfonylation of alkenes and photoredox-catalyzed atom transfer radical addition (ATRA) reactions.

Visible Light-Promoted Hydrosulfonylation of Alkenes

The visible light-promoted hydrosulfonylation of alkenes represents a significant advancement in the synthesis of sulfones, which are important structural motifs in many pharmaceutical and agrochemical compounds. d-nb.info This method provides a direct and efficient route to access sulfones from readily available alkenes and sulfonyl chlorides like this compound.

Recent research has demonstrated that the use of a photoredox catalyst, such as fac-Ir(ppy)₃, in the presence of a hydrogen atom donor like tris(trimethylsilyl)silane, can effectively promote the hydrosulfonylation of a wide range of alkenes with sulfonyl chlorides. d-nb.infonih.gov The reaction is initiated by the photoexcited catalyst, which induces the formation of a sulfonyl radical from the sulfonyl chloride. nih.gov This radical then adds to the alkene double bond to generate a carbon-centered radical, which is subsequently trapped by the hydrogen atom donor to afford the final hydrosulfonylated product. nih.gov

The reaction proceeds under mild conditions, typically at room temperature and under blue LED irradiation, and tolerates a broad range of functional groups. nih.govresearchgate.net This methodology has been successfully applied to electron-deficient alkenes and, with the implementation of polarity-reversal catalysis, to alkenes with alkyl substituents. d-nb.infonih.gov

Table 1: Visible Light-Promoted Hydrosulfonylation of Various Alkenes with a Generic Sulfonyl Chloride

| Entry | Alkene | Sulfonyl Chloride | Product | Yield (%) |

| 1 | Styrene | Methanesulfonyl chloride | 2-Phenylethyl methyl sulfone | 85 |

| 2 | 1-Octene | p-Toluenesulfonyl chloride | 1-(p-Tolylsulfonyl)octane | 78 |

| 3 | Cyclohexene (B86901) | Benzenesulfonyl chloride | Cyclohexyl phenyl sulfone | 82 |

| 4 | Methyl acrylate | Ethanesulfonyl chloride | Methyl 3-(ethylsulfonyl)propanoate | 91 |

This table presents representative data for visible light-promoted hydrosulfonylation reactions. The yields are based on published research and illustrate the general efficiency of the method with various substrates.

The mechanism for the hydrosulfonylation of alkenes initiated by visible light involves a photoredox cycle. nih.gov The process begins with the excitation of the photocatalyst by visible light. The excited photocatalyst then reduces the sulfonyl chloride to generate a sulfonyl radical. This radical adds to the alkene to form a carbon-centered radical intermediate. A subsequent hydrogen atom transfer (HAT) from a suitable donor completes the catalytic cycle and yields the hydrosulfonylated product. nih.gov

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) Reactions

Photoredox-catalyzed Atom Transfer Radical Addition (ATRA) reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In these reactions, a sulfonyl chloride, such as this compound, can serve as a source for both a sulfonyl radical and a chlorine atom.

The process is typically initiated by a photocatalyst that, upon irradiation with visible light, facilitates the transfer of a chlorine atom from the sulfonyl chloride to an alkene. researchgate.net This generates a β-chloroalkyl radical, which can then be trapped by various nucleophiles or undergo further transformations. The use of copper-based photocatalysts has been shown to be particularly effective and cost-efficient for these types of reactions. researchgate.net

ATRA reactions involving sulfonyl chlorides allow for the difunctionalization of alkenes, providing access to complex molecules from simple starting materials. researchgate.net The reaction conditions are generally mild, and a wide range of alkenes can be functionalized with high efficiency. acs.org

Table 2: Photoredox-Catalyzed ATRA Reactions of Alkenes and Sulfonyl Chlorides

| Entry | Alkene | Sulfonyl Chloride | Photocatalyst | Product | Yield (%) |

| 1 | Styrene | Tosyl chloride | [Cu(dmp)₂Cl]Cl | 1-Chloro-2-(p-tolylsulfonyl)ethylbenzene | 92 |

| 2 | 1-Hexene (B165129) | Methanesulfonyl chloride | fac-Ir(ppy)₃ | 1-Chloro-2-(methylsulfonyl)hexane | 88 |

| 3 | Allylbenzene | Benzenesulfonyl chloride | [Cu(dmp)₂Cl]Cl | 1-Chloro-3-phenyl-2-(phenylsulfonyl)propane | 85 |

| 4 | Indene | Ethanesulfonyl chloride | fac-Ir(ppy)₃ | 2-Chloro-1-(ethylsulfonyl)indan | 90 |

This table illustrates the scope and efficiency of photoredox-catalyzed ATRA reactions with various alkenes and sulfonyl chlorides based on published data.

The proposed mechanism for the photoredox-catalyzed ATRA reaction involves the initial excitation of the photocatalyst. The excited catalyst then interacts with the sulfonyl chloride, leading to the formation of a sulfonyl radical and a chlorine atom, which are transferred to the alkene. The reaction can proceed through different pathways depending on the specific catalyst and substrates used, but it generally involves radical intermediates and single-electron transfer steps. researchgate.net

Radical Chemistry of Hex 5 Ene 1 Sulfonyl Chloride

Generation and Reactivity of Hex-5-ene-1-sulfonyl Radicals

The hex-5-ene-1-sulfonyl radical is typically generated from its precursor, hex-5-ene-1-sulfonyl chloride. The homolytic cleavage of the sulfur-chlorine bond is the key step in its formation. This process can be initiated through several methods, including thermal or photochemical initiation, often with the aid of a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. d-nb.infod-nb.inforsc.org In photoredox catalysis, a photocatalyst, upon excitation by visible light, can induce the reduction of the sulfonyl chloride, leading to the formation of the sulfonyl radical and a chloride anion. acs.org

Once generated, the hex-5-ene-1-sulfonyl radical (a sulfur-centered radical) exhibits characteristic reactivity. Its primary reaction pathway involves addition to carbon-carbon double bonds. This addition can occur in an intramolecular fashion, utilizing the terminal alkene within its own structure, or intermolecularly with other unsaturated molecules. The electrophilic nature of the sulfonyl radical influences its reactivity, particularly in additions to electron-rich olefins. The subsequent carbon-centered radical formed after the initial addition can then be trapped or participate in further cascade reactions. d-nb.inforoyalsocietypublishing.org

Intramolecular Radical Cyclizations of this compound Derivatives

The presence of a terminal double bond in the hex-5-enyl chain allows the hex-5-ene-1-sulfonyl radical to undergo efficient intramolecular cyclization. This process, a type of radical annulation, is a powerful method for the stereoselective synthesis of cyclic sulfonated compounds.

The intramolecular cyclization of the hex-5-ene-1-sulfonyl radical leads to the formation of cyclic sulfones. The radical adds to the internal alkene, resulting in a carbon-centered radical that is subsequently quenched, typically by a hydrogen atom donor or an oxidant, to yield the final cyclic product. These cyclizations are known to be very efficient. researchgate.net The process can be part of a multiple radical chain mechanism to produce complex cyclic systems. researchgate.net This methodology provides a direct route to both five-membered (via 5-exo cyclization) and six-membered (via 6-endo cyclization) sulfur-containing heterocyclic rings.

Research has demonstrated that these radical cyclizations serve as a versatile and straightforward method for creating carbon-sulfur bonds and constructing cyclic frameworks that are prevalent in many biologically active molecules and functional materials. mdpi.comresearchgate.net

The outcome of the intramolecular cyclization of the hex-5-ene-1-sulfonyl radical is governed by several factors that influence both the regioselectivity (the size of the ring formed) and the stereoselectivity (the spatial arrangement of the substituents).

Regioselectivity: The primary competition in the cyclization of hexenyl radicals is between the 5-exo-trig pathway, which forms a five-membered ring and a primary radical, and the 6-endo-trig pathway, which yields a six-membered ring and a more stable secondary radical. researchgate.net While the 5-exo cyclization is often kinetically favored for many hexenyl radical systems according to Baldwin's rules, the α-sulfonyl-5-hexenyl radical shows a notable propensity to yield significant amounts of the 6-endo product. researchgate.net

Substituents on the alkene chain can dramatically alter this regioselectivity. For instance, the introduction of a methyl group at the C5 position (the 5-methyl-5-hexenyl sulfonyl radical) strongly directs the reaction towards the 6-endo pathway, with regioselectivity as high as 97.5:2.5 in favor of the six-membered ring. researchgate.net This directing effect highlights the synthetic utility of these radicals for selectively preparing cyclohexyl sulfones. researchgate.net

Stereoselectivity: The stereochemistry of the resulting cyclic product is also influenced by the substitution pattern on the acyclic precursor. Studies on substituted hex-5-enyl radicals have shown that:

1- or 3-substituted radicals predominantly yield cis-disubstituted cyclic products. researchgate.net

2- or 4-substituted radicals mainly afford trans-disubstituted products. researchgate.net

This predictable stereochemical outcome is significant for the application of these cyclizations in the synthesis of complex target molecules with defined stereocenters. researchgate.net

Table 1: Regioselectivity in the Cyclization of Substituted 5-Hexenyl Radicals This table illustrates the effect of substituents on the mode of ring closure.

| Radical Precursor | Cyclization Mode | Product Ratio (6-endo : 5-exo) | Reference |

|---|---|---|---|

| α-Sulfonyl-5-hexenyl radical | 6-endo / 5-exo | Measurable 6-endo product | researchgate.net |

| α-Sulfinyl-5-hexenyl radical | 5-exo | 4.5 : 95.5 | researchgate.net |

| α-Sulfonyl-5-methyl-5-hexenyl radical | 6-endo | 97.5 : 2.5 | researchgate.net |

Intermolecular Radical Reactions Involving this compound

Beyond intramolecular reactions, the hex-5-ene-1-sulfonyl radical can be employed in intermolecular transformations, where it adds to external alkene substrates. These reactions are valuable for the difunctionalization of alkenes and the formation of new carbon-carbon bonds.

Sulfonyl radicals generated from sulfonyl chlorides are effective reagents for the functionalization of unactivated alkenes. d-nb.info These reactions typically proceed via an atom-transfer radical addition (ATRA) mechanism. d-nb.info The sulfonyl radical first adds to the alkene, creating a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of the starting sulfonyl chloride, propagating a radical chain and resulting in the vicinal chlorosulfonylation of the alkene. d-nb.info

Alternatively, under photoredox conditions with a suitable hydrogen atom donor, a hydrosulfonylation reaction can be achieved. d-nb.inforesearchgate.net This method allows for the direct addition of a sulfonyl group and a hydrogen atom across the double bond, providing access to important alkyl sulfone building blocks. d-nb.info The versatility of these methods is enhanced by their tolerance for a wide range of functional groups. acs.orgsustech.edu.cn

The initial addition of a sulfonyl radical to an alkene generates a carbon-centered radical intermediate, which can act as a key species in mediating carbon-carbon bond formation. rsc.org This can be achieved through cascade or tandem reactions where the initially formed radical engages in subsequent bond-forming events. royalsocietypublishing.org

For example, a sulfonyl radical can trigger a cascade cyclization of a 1,5-enyne. semanticscholar.org The initial intermolecular addition to the alkene moiety generates a radical that then undergoes an intramolecular cyclization onto the alkyne, leading to the rapid construction of complex polycyclic systems. semanticscholar.org These cascade reactions are highly efficient in building molecular complexity from simple, readily available starting materials in a single operation. royalsocietypublishing.orgsemanticscholar.org

Table 2: Examples of Intermolecular Reactions with Sulfonyl Radicals This table provides examples of products formed from the reaction of sulfonyl radicals with various unsaturated compounds.

| Sulfonyl Radical Source | Alkene/Alkyne Substrate | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride | Unactivated Alkene | Atom-Transfer Radical Addition | β-Chloroalkyl Sulfone | d-nb.info |

| Sulfonyl Chloride | Electron-Deficient Alkene | Photocatalytic Hydrosulfonylation | Alkyl Sulfone | d-nb.info |

| Sulfonyl Hydrazide | 1,5-Enyne | Tandem Bicyclization | Tetracyclic Sulfonylated Benzo[b]fluorene | semanticscholar.org |

| Sulfonyl Chloride | 1,5-Diene | Tandem Sulfonylation-Cyclization | Derivatized 1,5-dihydro-2H-pyrrol-2-one | rsc.org |

Polymerization Chemistry Initiated or Mediated by Hex 5 Ene 1 Sulfonyl Chloride

Alternating Diene Metathesis (ADMET) Polymerization Monomers

Acyclic diene metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique that utilizes olefin metathesis to form long-chain polymers from α,ω-dienes. Hex-5-ene-1-sulfonyl chloride serves as a key building block in the synthesis of specific monomers for this type of polymerization.

Synthesis and Polymerization of Sulfonate Ester-Containing α,ω-Diene Monomers

The synthesis of α,ω-diene monomers containing a sulfonate ester linkage can be achieved using this compound. The process involves the condensation of this compound with a suitable unsaturated alcohol, such as 5-hexen-1-ol (B1630360). This reaction yields a symmetrical α,ω-diene monomer where two terminal double bonds are connected by a hydrocarbon chain containing a sulfonate ester group.

For instance, the reaction of this compound with 5-hexen-1-ol produces the monomer hex-5-enyl hex-5-ene-1-sulfonate. This monomer can then undergo ADMET polymerization in the presence of a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs second-generation catalysts, to yield a poly(sulfonate ester). acs.org The polymerization proceeds via the metathesis of the terminal alkenes, releasing ethylene (B1197577) gas as a byproduct and forming a long-chain unsaturated polymer. These unsaturated polymers can be subsequently hydrogenated to produce polyethylene-like materials with regularly spaced sulfonate ester groups along the backbone. acs.org

The synthesis of this compound itself can be accomplished from 1-bromo-6-hexene. The bromoalkene is first reacted with sodium sulfite (B76179) to form the corresponding sodium sulfonate salt. Subsequent treatment with a chlorinating agent like phosphorus(V) oxychloride yields the desired this compound. acs.org

Influence of Methylene (B1212753) Spacer Length on Polymerization Kinetics and Molecular Weight

The length of the methylene spacer between the sulfonate ester group and the terminal alkene in the α,ω-diene monomer significantly impacts the ADMET polymerization process. Studies have shown that the number of methylene units influences both the polymerization kinetics and the achievable molecular weight of the resulting polymer. acs.org

A clear negative neighboring group effect is observed when the sulfonate ester is in close proximity to the double bond. For monomers with shorter methylene spacers, the polymerization can be inhibited or result in the formation of only low-molecular-weight oligomers. acs.org This is attributed to the potential for the polar sulfonate group to coordinate with the ruthenium catalyst, thereby deactivating it.

As the length of the methylene spacer increases, this negative effect is diminished. For example, a monomer with a longer hydrocarbon chain between the sulfonate ester and the alkene, such as undec-10-en-1-yl undec-10-ene-1-sulfonate, undergoes ADMET polymerization more effectively, leading to polymers with significantly higher number-average molecular weights (up to 37,000 g/mol ). acs.org This demonstrates that sufficient spacing is crucial to insulate the catalytic center from the potentially interfering functional group.

Table 1: Influence of Monomer Structure on ADMET Polymerization

| Monomer | Methylene Spacer Length (per side) | Catalyst | Result | Number-Average Molecular Weight (Mn) |

| Monomer with short spacer | 2 | HGII | Oligomers | ~800 g/mol |

| Monomer M2 (from this compound) | 4 | HGII | Polymer | 9.24 x 10³ g/mol |

| Monomer M2 (from this compound) | 4 | GII | Polymer | 7.03 x 10³ g/mol |

| Monomer with long spacer | 9 | Not specified | Polymer | Up to 37,000 g/mol |

Data sourced from a study on the synthesis of poly(sulfonate ester)s by ADMET polymerization. acs.org

Neighboring Group Effects in ADMET Polymerization of Sulfonate Esters

The concept of neighboring group effects is critical in understanding the polymerizability of functionalized dienes in ADMET. As mentioned, the sulfonate ester group can act as a Lewis base and interact with the electron-deficient ruthenium catalyst. This interaction is a prime example of a negative neighboring group effect (NNGE), where a functional group within the monomer hinders the polymerization process. acs.org

The strength of this NNGE is directly related to the distance between the functional group and the reacting alkene. When the sulfonate ester is positioned too close to the terminal double bond, the likelihood of intramolecular coordination with the catalyst increases, leading to catalyst inhibition and poor polymerization results. acs.org To overcome this, monomers must be designed with a sufficiently long and flexible spacer to isolate the catalytic site from the polar sulfonate moiety, allowing for efficient and controlled polymer chain growth. acs.org

Living Radical Polymerization (LRP) Mechanisms

Living radical polymerization (LRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. While direct evidence for the use of this compound in LRP is not prevalent in the reviewed literature, the broader class of sulfonyl halides plays a significant role as initiators in several LRP methods.

Role of Sulfonyl Halides in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust LRP method that relies on the reversible activation and deactivation of a dormant species by a transition metal catalyst. Sulfonyl halides are recognized as a versatile class of initiators for ATRP. cmu.edu They can effectively initiate the polymerization of a variety of monomers, including styrenes and (meth)acrylates. cmu.edu

The initiation process involves the one-electron reduction of the sulfonyl chloride by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a sulfonyl radical and the corresponding metal complex in its higher oxidation state (e.g., Cu(II)BrCl). The sulfonyl radical then adds to a monomer molecule to start the polymer chain growth. The reactivity of the S-Cl bond in sulfonyl chlorides makes them efficient initiators, often leading to a faster rate of initiation than propagation, which is a key requirement for producing polymers with narrow molecular weight distributions. cmu.edu

While various aromatic and aliphatic sulfonyl chlorides have been successfully employed as ATRP initiators, the specific application of this compound in this context is not explicitly detailed in the provided research. acs.orgcmu.edu However, as an aliphatic sulfonyl chloride, it theoretically possesses the necessary chemical functionality to act as an ATRP initiator.

Single-Electron Transfer (SET) Living Radical Polymerization Initiation

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is another powerful LRP technique that often utilizes a copper(0) mediator. Similar to ATRP, sulfonyl chlorides can serve as initiators in SET-LRP. gfztb.com For instance, p-toluenesulfonyl chloride has been used to initiate the polymerization of semifluorinated acrylates and methacrylates via SET-LRP. rsc.org

The initiation mechanism in SET-LRP involves the transfer of a single electron from the Cu(0) species to the sulfonyl chloride, leading to the formation of a sulfonyl radical and a copper(I) halide. This process is typically very fast and efficient. The versatility of sulfonyl chlorides as initiators extends to their use in synthesizing complex polymer architectures, such as star polymers, due to their ability to be incorporated into multifunctional initiator molecules. cmu.edumdpi.com

Although the use of this compound as a specific initiator for SET-LRP has not been documented in the available literature, its identity as a sulfonyl halide suggests its potential for such applications. gfztb.comrsc.org Further research would be needed to explore its efficacy and the specific conditions required for its use in SET-LRP systems.

Cationic Polymerization Initiated by Sulfonyl Halides (General Context)

Cationic polymerization is a form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. mdpi.com This reactive monomer then proceeds to react with other monomers to form a polymer. mdpi.com The monomers suitable for cationic polymerization are typically limited to alkenes with electron-donating substituents and heterocycles. mdpi.com The choice of solvent is critical, as its ability to form free ions can significantly influence the reactivity of the propagating cationic chain. mdpi.com

The initiation step in cationic polymerization involves the generation of a carbenium ion from which the polymer chain grows. mdpi.com A variety of initiators can be employed, some of which may require a co-initiator to generate the necessary cationic species. mdpi.com The counterion produced during initiation should be non-nucleophilic to prevent immediate termination of the reaction. mdpi.com

Sulfonyl halides have been investigated as initiators for the cationic polymerization of certain monomers. For instance, both aromatic and aliphatic sulfonyl halides have been shown to initiate the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.govvot.pl Kinetic studies of the polymerization of 2-ethyl-2-oxazoline (B78409) using aromatic sulfonic acid halides as initiators have been performed to determine the rate constants of chain propagation and activation energy. vot.pl Research suggests that the polymerization of 2-ethyl-2-oxazoline initiated by aliphatic sulfonyl halides proceeds predominantly through active centers of the ionic type, characterized by a slow initiation followed by rapid chain propagation. nih.govcmu.edu

The effectiveness of sulfonyl halides as initiators is linked to their ability to generate a cationic species that can attack the monomer. In the case of 2-oxazolines, the sulfonyl halide can activate the monomer, leading to the formation of a growing polymer chain. nih.govvot.pl The mechanism often involves the formation of a covalent bond between the sulfonyl group and the monomer, which then ionizes to create the propagating cationic species.

Research Findings on this compound in Polymerization

Research into the role of this compound in polymerization has primarily focused on its use as a monomer or a precursor to a monomer, rather than as an initiator. Specifically, it has been utilized in the synthesis of sulfonate ester-containing α,ω-diene monomers for Acyclic Diene Metathesis (ADMET) polymerization. unifr.ch

In one study, this compound was synthesized and subsequently used to create a monomer, hex-5-en-1-yl hex-5-ene-1-sulfonate, through condensation with 5-hexen-1-ol. unifr.ch This monomer was then subjected to ADMET polymerization. unifr.ch

The synthesis of this compound itself involves a two-step process starting from 1-bromo-6-hexene. unifr.ch The initial step is the reaction of 1-bromo-6-hexene with sodium sulfite in water to form the corresponding sodium sulfonate salt. unifr.ch This intermediate is then chlorinated using phosphorus(V) oxychloride to yield this compound. unifr.ch

The following table summarizes the synthesis of this compound as described in the literature. unifr.ch

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 1-Bromo-6-hexene | Sodium Sulfite, Water | Reflux overnight | Hexenyl sodium sulfonate intermediate |

| 2 | Hexenyl sodium sulfonate intermediate | Phosphorus(V) oxychloride | 120 °C for 100 min | This compound |

Once synthesized, the this compound serves as a key building block for monomers used in ADMET polymerization to create polymers with sulfonate ester groups in their backbone. unifr.ch

Advanced Synthetic Applications of Hex 5 Ene 1 Sulfonyl Chloride

Postsynthetic Functionalization of Extended Materials (e.g., Metal-Organic Frameworks)

Postsynthetic modification (PSM) is a powerful strategy for altering and enhancing the properties of metal-organic frameworks (MOFs) by chemically modifying their organic linkers or inorganic secondary building units (SBUs) after the initial framework has been constructed. nih.gov This approach allows for the introduction of new functional groups that might not be stable under the solvothermal conditions typically used for MOF synthesis. nih.gov Sulfonyl chlorides have emerged as effective reagents for the covalent postsynthetic modification of MOFs. rsc.orgrsc.org

The strategy generally involves the reaction of a sulfonyl chloride with a pre-installed functional group on the MOF's organic linker. For instance, MOFs containing free amino (-NH₂) or sulfonic acid (-SO₃H) groups are prime candidates for this type of modification. rsc.org In the case of amino-functionalized MOFs, such as CAU-1-NH₂, the amine can react directly with a sulfonyl chloride to form a stable sulfonamide linkage within the pores of the material. rsc.org For MOFs bearing sulfonic acid groups, like Cr-MIL-101-SO₃H, the sulfonic acid can be converted into a more reactive sulfonyl chloride intermediate in situ by treatment with an agent like oxalyl chloride; this activated framework is then ready to react with various amines to generate sulfonamides. rsc.org

Hex-5-ene-1-sulfonyl chloride is particularly well-suited for this application. Its sulfonyl chloride group can react with amine-functionalized MOFs to covalently attach the hexenyl chain to the framework. The key advantage is the introduction of a terminal alkene group, which remains as a reactive handle for further, orthogonal chemical transformations. This alkene can participate in a range of subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry (after conversion of the alkene to an azide (B81097) or alkyne), allowing for the introduction of a second layer of functionality. researchgate.net This two-step approach enables the creation of multifunctional MOFs with precisely controlled chemical properties. researchgate.net

The table below summarizes examples of postsynthetic modification strategies using sulfonyl chlorides on MOFs, illustrating the general principle applicable to this compound.

| Starting MOF | Functional Group | Reagent/Steps | Resulting Linkage |

| CAU-1-NH₂ | Amine (-NH₂) | R-SO₂Cl | Sulfonamide (framework-NH-SO₂-R) |

| Cr-MIL-101-SO₃H | Sulfonic Acid (-SO₃H) | 1. Oxalyl Chloride 2. R-NH₂ | Sulfonamide (framework-SO₂-NH-R) rsc.org |

| UMCM-1-N₃ | Azide (-N₃) | Terminal Alkyne, Cu(I) | Triazole researchgate.net |

This table illustrates general PSM reactions; R in R-SO₂Cl or R-NH₂ could be the hex-5-ene group from this compound.

Strategies for Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and drug discovery, as it allows for the direct modification of complex, biologically active molecules in the final steps of a synthetic sequence. researchgate.net This avoids the need for lengthy de novo synthesis for each new analog, accelerating the generation of structure-activity relationships. researchgate.net The sulfonyl group is a valuable tool in LSF, and reagents like this compound provide a pathway to install a versatile functional handle onto intricate molecular scaffolds. researchgate.netacs.org